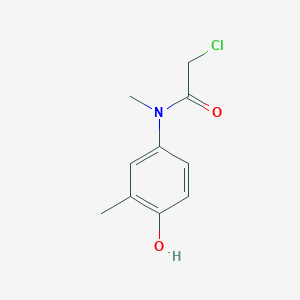
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide, also known as CHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CHMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide may induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. However, further research is needed to determine its long-term effects on human health. 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the production of inflammatory cytokines and modulate pain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have potent anti-cancer activity, making it a promising candidate for further research in this field. However, one limitation of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide. One area of interest is the development of novel formulations of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the long-term effects of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide on human health and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-3-methylacetanilide with thionyl chloride, followed by the reaction with N-methylacetamide. This process yields 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide as a white crystalline powder with a melting point of 162-164°C.
Applications De Recherche Scientifique
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(3-4-9(7)13)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLAHEDFZZIGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

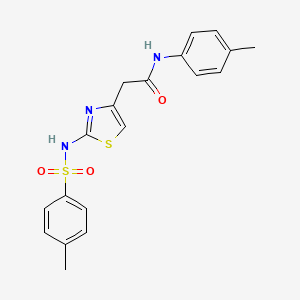
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
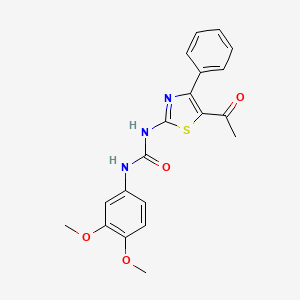
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)

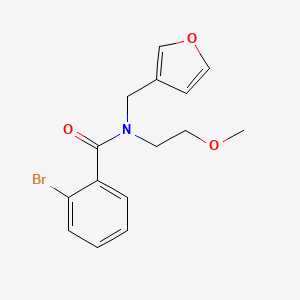
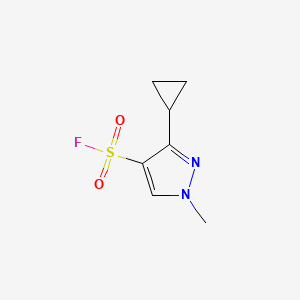

![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)